3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is an organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound’s structure includes an ethyl group, a nitrophenyl group, and a propanenitrile group, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process One common method includes the diazotization of an aromatic amine followed by coupling with an ethyl-substituted aromatic compound The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, textiles, and plastics.
Mechanism of Action
The mechanism of action of 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The azo bond can undergo reduction to form active amines, which may interact with biological molecules. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- 3-(Ethyl{4-[(2-nitrophenyl)diazenyl]phenyl}amino)ethoxypropanenitrile
Uniqueness
3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of an ethyl group, nitrophenyl group, and propanenitrile group makes it versatile for various applications, distinguishing it from other similar azo compounds.
Properties
CAS No. |
52301-71-0 |
---|---|
Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
3-[N-ethyl-4-[(2-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H17N5O2/c1-2-21(13-5-12-18)15-10-8-14(9-11-15)19-20-16-6-3-4-7-17(16)22(23)24/h3-4,6-11H,2,5,13H2,1H3 |
InChI Key |
CLLHVKHCGFNJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.